molecular formula C20H22N4O B12736616 Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- CAS No. 129663-59-8

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)-

Katalognummer: B12736616
CAS-Nummer: 129663-59-8
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: VGTLFAFTTICIEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Quinazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a role in cell signaling and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: Another nitrogen-containing heterocycle with diverse biological activities.

    Pyrimidine: A six-membered ring with two nitrogen atoms, similar to quinazoline.

    Benzimidazole: Contains a fused benzene and imidazole ring, with various pharmacological properties.

Uniqueness

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Eigenschaften

CAS-Nummer

129663-59-8

Molekularformel

C20H22N4O

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)-4-phenylmethoxyquinazoline

InChI

InChI=1S/C20H22N4O/c1-23-11-13-24(14-12-23)20-21-18-10-6-5-9-17(18)19(22-20)25-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI-Schlüssel

VGTLFAFTTICIEL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.